molecular formula C19H22N4O3S B13981163 2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol

2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol

Cat. No.: B13981163
M. Wt: 386.5 g/mol
InChI Key: OFOPMDHCNHLIHI-UHFFFAOYSA-N
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Description

2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is a complex heterocyclic compound that features a unique combination of pyridine, morpholine, and thienopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the pyridine or thienopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory and fibrotic processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is unique due to its combination of pyridine, morpholine, and thienopyrimidine moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

2-[2-(5-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol

InChI

InChI=1S/C19H22N4O3S/c1-19(2,24)15-9-14-16(27-15)18(23-4-6-26-7-5-23)22-17(21-14)12-8-13(25-3)11-20-10-12/h8-11,24H,4-7H2,1-3H3

InChI Key

OFOPMDHCNHLIHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CC(=CN=C3)OC)N4CCOCC4)O

Origin of Product

United States

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